N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-fluorophenoxy)acetamide
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Description
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C23H19FN2O4 and its molecular weight is 406.413. The purity is usually 95%.
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Scientific Research Applications
Catalytic Enantioselective Reactions
A catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines, such as N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-fluorophenoxy)acetamide, can lead to the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives. These derivatives are synthesized with excellent yields and high enantioselectivities, using a readily available chiral ligand and zinc source (Munck et al., 2017).
Syntheses and Properties of Polyfluorinated Analogues
Polyfluorinated analogues of dibenzo[b,f][1,4]oxazepines, closely related to this compound, are synthesized based on the intramolecular dehydrofluorination of polyfluoro-o-hydroxybenzylidenanilines. These compounds have been utilized as intermediates in the syntheses of polyfluorinated analogues of psychotropic agents such as Sintamil and loxapine (Gerasimova et al., 1989).
Solid Support Synthesis
Efficient assembly of dibenz[b,f]oxazepin-11(10H)-ones, including compounds structurally similar to this compound, is achieved using a solid support. This method is notable for the excellent purity of the final products, which makes it significant for pharmaceutical applications (Ouyang et al., 1999).
Asymmetric Alkynylation
Asymmetric alkynylation of cyclic imines, including those similar to this compound, can be achieved using chiral phosphoric acid and Ag(I) catalysts. This process allows the synthesis of optically active derivatives containing a carbon-carbon triple bond (Ren et al., 2014).
Biomass-Involved Synthesis Strategy
A biomass-involved strategy for synthesizing novel and diversified benzo-fused N-heterocycles, including compounds structurally related to this compound, has been established. This process leads to the synthesis of several benzo-fused N-heterocycles with good to excellent yields, showcasing the potential of sustainable chemistry in pharmaceutical research (Zhang et al., 2015).
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-(2-fluorophenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O4/c1-14-7-9-21-18(11-14)26(2)23(28)16-12-15(8-10-19(16)30-21)25-22(27)13-29-20-6-4-3-5-17(20)24/h3-12H,13H2,1-2H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVBUKDVWYQFPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)COC4=CC=CC=C4F)C(=O)N2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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